molecular formula C25H22O B14701220 Anthracen-9-yl-cyclobutyl-phenylmethanol CAS No. 27069-98-3

Anthracen-9-yl-cyclobutyl-phenylmethanol

Cat. No.: B14701220
CAS No.: 27069-98-3
M. Wt: 338.4 g/mol
InChI Key: XAEINYSGQOVCJV-UHFFFAOYSA-N
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Description

Anthracen-9-yl-cyclobutyl-phenylmethanol is a polycyclic aromatic alcohol featuring an anthracene core substituted at the 9-position with a cyclobutyl-phenylmethanol moiety. Its structure combines the planar aromaticity of anthracene with the steric and electronic effects of cyclobutyl and phenyl groups.

Properties

CAS No.

27069-98-3

Molecular Formula

C25H22O

Molecular Weight

338.4 g/mol

IUPAC Name

anthracen-9-yl-cyclobutyl-phenylmethanol

InChI

InChI=1S/C25H22O/c26-25(21-13-8-14-21,20-11-2-1-3-12-20)24-22-15-6-4-9-18(22)17-19-10-5-7-16-23(19)24/h1-7,9-12,15-17,21,26H,8,13-14H2

InChI Key

XAEINYSGQOVCJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CC=C2)(C3=C4C=CC=CC4=CC5=CC=CC=C53)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracen-9-yl-cyclobutyl-phenylmethanol typically involves multi-step organic reactions. One common method includes the reaction of anthracene-9-carbaldehyde with cyclobutylmagnesium bromide, followed by the addition of phenylmethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Anthracen-9-yl-cyclobutyl-phenylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Conditions typically involve Lewis acids or bases, depending on the specific substitution reaction.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, cyclobutyl derivatives, and phenylmethanol derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

Anthracen-9-yl-cyclobutyl-phenylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of anthracen-9-yl-cyclobutyl-phenylmethanol involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with different pathways, including:

Comparison with Similar Compounds

Comparison with Similar Anthracene Derivatives

The following table summarizes key properties and research findings for structurally related anthracene-based alcohols and amines, highlighting differences in substituents, physical characteristics, and applications:

Compound Substituents Molecular Formula Key Properties Applications/Findings References
1-(9-Anthryl)ethanol Ethanol group at C9 C₁₆H₁₄O - Melting point: ~120–125°C
- Fluorescence emission in blue region
Used as a fluorescent probe; studied for excited-state intramolecular proton transfer
9-Anthracenemethanol Methanol group at C9 C₁₅H₁₂O - Crystallizes in monoclinic system
- Exhibits π-π stacking in solid state
Precursor for anthracene-based polymers; used in photoresponsive materials
Anthracen-9-yl(thiophen-2-yl)methanol Thiophene-methanol at C9 C₁₉H₁₄OS - Density: 1.291 g/cm³
- pKa: 13.07 (predicted)
Investigated for optoelectronic applications due to thiophene’s electron-rich character
4-(9-Anthracenyl)butyl amine hydrochloride Butylamine hydrochloride at C9 C₁₈H₂₀ClN - Molar mass: 285.81 g/mol
- Soluble in polar aprotic solvents
Intermediate in pharmaceutical synthesis; binds to DNA via intercalation
Anthracen-9-yl-cyclobutyl-phenylmethanol Cyclobutyl-phenylmethanol at C9 C₂₄H₂₂O Predicted properties:
- High thermal stability
- Moderate solubility in DCM
Potential use in organic semiconductors or as a ligand in coordination chemistry

Key Observations:

Substituent Effects on Solubility :

  • Linear alkyl chains (e.g., butylamine in ) enhance solubility in polar solvents, while bulky aromatic groups (e.g., thiophene in ) reduce solubility but improve thermal stability. The cyclobutyl group in the target compound may balance steric bulk and flexibility, offering intermediate solubility in chlorinated solvents.

Photophysical Behavior: Anthracene derivatives with electron-donating substituents (e.g., methanol in ) exhibit strong fluorescence, whereas thiophene-containing analogs show redshifted emission due to extended conjugation.

Crystallographic Trends: 9-Anthracenemethanol forms π-π stacked dimers in crystals , while ammonium salts (e.g., [(anthracen-9-ylmethyl)benzylammonium chloride] ) adopt layered structures stabilized by hydrogen bonding. The cyclobutyl moiety in the target compound could disrupt stacking, favoring alternative packing modes.

Synthetic Utility: Anthracene-methanol derivatives are often intermediates for functionalized materials. For example, 9-Anthracenylmethyl acrylate and methacrylate are monomers for photo-crosslinkable polymers. The cyclobutyl-phenylmethanol group may enable novel crosslinking or ligand designs.

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